molecular formula C11H10BrN3O2 B13907342 methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13907342
M. Wt: 296.12 g/mol
InChI Key: IIXXWKGMIFWTJM-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a bromophenyl group and a methyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. The reaction is usually catalyzed by copper(I) salts under mild conditions. The starting materials, such as 4-bromoaniline and propargyl alcohol, are first converted to their respective azide and alkyne derivatives, which then undergo cycloaddition to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Conditions typically involve the use of polar solvents and heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles with different functional groups.

    Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.

    Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and heterocycles.

Mechanism of Action

The mechanism of action of methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromophenyl group enhances the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Bromophenyl Substituted Compounds: Compounds with a bromophenyl group, such as bromophenyl pyrazoles and bromophenyl isoxazoles, have comparable chemical properties and reactivity.

Uniqueness

Methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of its triazole ring, bromophenyl group, and methyl ester group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H10BrN3O2/c1-7-10(11(16)17-2)13-14-15(7)9-5-3-8(12)4-6-9/h3-6H,1-2H3

InChI Key

IIXXWKGMIFWTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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